molecular formula C13H11N3O3 B2978822 ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate CAS No. 188477-85-2

ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate

Cat. No.: B2978822
CAS No.: 188477-85-2
M. Wt: 257.249
InChI Key: NUEVNWDOQQGBER-VQHVLOKHSA-N
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Description

Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate is an organic compound that belongs to the class of benzoxazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate typically involves the following steps:

    Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative.

    Introduction of the Amino Group: The amino group is introduced at the 6-position of the benzoxazole ring through a nucleophilic substitution reaction.

    Formation of the Propenoate Moiety: The propenoate moiety is formed by the Knoevenagel condensation of the benzoxazole derivative with ethyl cyanoacetate in the presence of a base such as piperidine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Hydroxylated benzoxazole derivatives.

    Reduction: Amino-substituted propenoates.

    Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring’s ability to emit light upon excitation.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The cyano and ethyl ester groups may also contribute to its overall biological activity by enhancing its binding affinity and stability.

Comparison with Similar Compounds

Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-propenoate can be compared with other benzoxazole derivatives such as:

    Ethyl (E)-3-(1,3-benzothiazol-6-ylamino)-2-cyano-2-propenoate: Similar structure but with a benzothiazole ring instead of a benzoxazole ring.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyano-2-butenoate: Similar structure but with a butenoate moiety instead of a propenoate moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl (E)-3-(1,3-benzoxazol-6-ylamino)-2-cyanoprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c1-2-18-13(17)9(6-14)7-15-10-3-4-11-12(5-10)19-8-16-11/h3-5,7-8,15H,2H2,1H3/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUEVNWDOQQGBER-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC2=C(C=C1)N=CO2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC2=C(C=C1)N=CO2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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